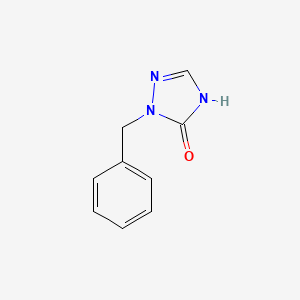

1-benzyl-1H-1,2,4-triazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-10-7-11-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTFKQLIGBGEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212203-04-8 | |

| Record name | 1-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Strategies

Established Synthetic Routes to the 1,2,4-Triazolone Core

The formation of the 1,2,4-triazolone heterocyclic system is a well-documented area of organic synthesis, with several reliable methods being established. These routes often begin with acyclic precursors containing the necessary nitrogen and carbon framework.

A fundamental approach to the 1,2,4-triazolone core involves the cyclization of various hydrazine (B178648) derivatives. Hydrazine and its substituted analogues serve as key building blocks, providing the N-N bond integral to the triazole ring. For instance, acylhydrazides can react with compounds containing a suitable one-carbon unit, such as isocyanates or their precursors, to form an intermediate that subsequently cyclizes. The reaction of formic or benzoic acid hydrazide with isocyanates yields semicarbazide (B1199961) derivatives, which undergo cyclization in a basic medium to produce 1,2,4-triazolin-5-one derivatives. researchgate.net Similarly, heating 2-hydrazino-1,3-benzothiazole with acetic acid at ambient temperature can form a monoacetyl derivative, which can then be cyclodehydrated to a triazolo-benzothiazole. journalagent.com

Thiosemicarbazide (B42300) and its derivatives are versatile and widely used precursors for 1,2,4-triazole (B32235) systems. eurekaselect.com The general strategy involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. The unsubstituted 1,2,4-triazole can be synthesized from thiosemicarbazide by acylation with formic acid, followed by the cyclization of the resulting 1-formyl-3-thiosemicarbazide (B1305609) to 1,2,4-triazole-3(5)-thiol. wikipedia.org This triazole-thione can then be converted to the corresponding triazolone.

The cyclization of thiosemicarbazides is often achieved by heating in the presence of a base, such as aqueous sodium hydroxide (B78521). nih.govyu.edu.jo For example, new thiosemicarbazide derivatives can be synthesized by reacting a benzohydrazide (B10538) with various aryl isothiocyanates. Subsequent cyclization of these intermediates under reflux in a basic medium yields the 1,2,4-triazole ring. nih.gov This method provides a reliable pathway to 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are direct precursors to the corresponding triazol-5-ones.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide, Formic Acid | 1) Acylation; 2) Cyclization | 1,2,4-Triazole-3(5)-thiol | wikipedia.org |

| Thiocarbohydrazide, Aliphatic Acid | Microwave irradiation (400W) | 3-Alkyl-5-mercapto-1,2,4-triazole | scispace.com |

| 2-(Ethylsulfanyl)benzohydrazide, Aryl isothiocyanates | 1) Reaction; 2) Reflux in aq. NaOH | 5-[2-(Ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | nih.gov |

| Substituted Benzohydrazide, Alkyl isothiocyanate | 1) Heat (120°C); 2) Reflux in 2% NaOH | 4-Alkyl-5-(3-chlorophenyl)-1,2,4-triazole-3-thione | scispace.com |

Dehydrocyclization is a key transformation in forming the triazolone ring, involving the intramolecular elimination of a small molecule like water to close the heterocyclic ring. A notable example is the dehydrocyclization of N-(2-fluorophenyl)-2-[2-(3-methoxyphenyl)acetyl]hydrazine carboxamide. nih.gov Refluxing this precursor in an aqueous sodium hydroxide solution leads to the formation of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. nih.gov This intramolecular condensation is a common final step in multi-step syntheses of substituted triazolones. Similarly, mono-acetyl derivatives of hydrazines can undergo cyclodehydration upon heating to yield the corresponding fused triazole systems. journalagent.com

The Pellizzari and Einhorn–Brunner reactions are classic methods for synthesizing the 1,2,4-triazole ring system. wikipedia.org

The Pellizzari reaction , discovered in 1911, involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com The reaction proceeds by heating the mixture, which can lead to the formation of a mixture of triazoles if the acyl groups of the reactants are different. drugfuture.com The mechanism involves the initial attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by cyclization and dehydration to form the aromatic triazole ring. wikipedia.org While effective, this reaction often requires high temperatures and long reaction times. wikipedia.org

The Einhorn–Brunner reaction is the condensation of an imide with an alkyl hydrazine, often in the presence of a weak acid, to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgijprajournal.com This reaction provides a route to N-substituted triazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the imide. wikipedia.org The mechanism involves protonation, nucleophilic attack by the hydrazine, ring closure, and dehydration. wikipedia.org Both reactions are foundational in triazole chemistry and can be adapted for the synthesis of the triazolone core by selecting appropriate starting materials. bohrium.comchemicalbook.com

Targeted Benzylation and N-Substitution Methodologies

Once the 1,2,4-triazolone core is synthesized, the final step is the introduction of the benzyl (B1604629) group. This is typically achieved through N-alkylation.

Direct N-alkylation is a common and effective method for preparing N-substituted triazolones, including 1-benzyl-1H-1,2,4-triazol-5(4H)-one. This strategy involves the reaction of a pre-formed 1,2,4-triazolone with a benzylating agent, most commonly benzyl halide (e.g., benzyl bromide or benzyl chloride), in the presence of a base. chemicalbook.comnih.gov

The triazolone ring contains multiple nitrogen atoms that could potentially be alkylated. However, the regioselectivity can often be controlled by the reaction conditions. For instance, the alkylation of 1H-1,2,4-triazole is regioselective at the N1 position when sodium ethoxide in ethanol (B145695) is used as the base. chemicalbook.com

In a specific example, 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one was synthesized by reacting 1-p-tolyl-1H-1,2,4-triazol-5(4H)-one with benzyl alcohol in refluxing acetic anhydride (B1165640) with potassium carbonate. iucr.org Another study describes the synthesis of a 1,2,4-triazol-5(4H)-one derivative by adding o-methyl benzyl chloride to a mixture of a triazol-3-one and anhydrous potassium carbonate in DMF at room temperature. asianpubs.org This direct alkylation approach is versatile and widely applied in the synthesis of N-benzyl triazolone derivatives.

| Triazolone Substrate | Alkylating Agent | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1-p-Tolyl-1H-1,2,4-triazol-5(4H)-one | Phenylmethanol (Benzyl alcohol) | Acetic anhydride, K₂CO₃, reflux | 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | iucr.org |

| 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-1,2,4-triazol-3-one | o-Methyl benzyl chloride | K₂CO₃, DMF, room temperature | 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | asianpubs.org |

| 5-(4-Chlorophenyl)-3-heptyl-1H-1,2,4-triazole | Benzyl bromide | (Bu)₄NBr, microwave (120°C) | 1-Benzyl-5-(4-chlorophenyl)-3-heptyl-1H-1,2,4-triazole | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally friendly methods. Microwave-assisted synthesis and optimized multi-step reactions are key strategies in this regard for the preparation of 1,2,4-triazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govclockss.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole-based compounds. nih.govnih.govclockss.orgconnectjournals.comarkat-usa.org

For example, the synthesis of substituted (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-ones was achieved with excellent yields (80–87%) in just 12–15 minutes under microwave irradiation, whereas conventional heating required 16–18 hours and gave lower yields (50–58%). connectjournals.com Similarly, a series of novel 1,2,4-triazol-5(4H)-one derivatives were synthesized in high yields (78-93%) using microwave-assisted multi-step reactions. nih.gov The development of one-pot regioselective microwave-assisted protocols for 1,5-diaryl-3-amino-1,2,4-triazoles has also been reported, furnishing the desired products in up to 1 hour with yields ranging from 50 to 84%. nih.govrsc.org

The benefits of microwave-assisted synthesis extend to the preparation of peptidomimetics, where N-(protected α-aminoacyl)benzotriazoles react with 1,2,4-triazoles under microwave irradiation (70 °C, 100 W) for 30 minutes to produce the desired products. clockss.org The synthesis of 1,4-disubstituted-1,2,3-triazoles from in situ generated benzyl azide (B81097) and various alkynes also demonstrates the superiority of microwave-assisted conditions, providing higher yields in significantly shorter reaction times (12 minutes) compared to conventional heating (6-12 hours). arkat-usa.org

Optimized Multi-Step Reaction Sequences

The efficient construction of complex molecules often relies on well-designed multi-step reaction sequences. In the context of this compound and its derivatives, several optimized sequences have been developed.

One such sequence involves the synthesis of novel 1,2,4-triazole-acylhydrazone derivatives containing a quinazolin-4-one moiety. sioc-journal.cn This multi-step process culminates in the condensation of a triazole hydrazide with various aromatic aldehydes to yield the target compounds. sioc-journal.cn Another example is the synthesis of 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives, which combines 1,2,3-triazole and quinazolinone structures through a multi-step approach utilizing a novel catalyst. nih.gov

Derivatization and Functionalization Strategies for Enhanced Complexity

To explore the chemical space and potential applications of this compound, various derivatization and functionalization strategies are employed. These methods allow for the introduction of diverse substituents, leading to compounds with enhanced structural complexity.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic groups onto the triazole core is a common strategy to modify its properties. This can be achieved through various synthetic transformations. For instance, a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives were synthesized via a microwave-assisted condensation reaction, highlighting an effective method for incorporating a biphenyl (B1667301) moiety. nih.gov

The synthesis of acs.orgconnectjournals.comepstem.net-triazolo[1,5-a]quinoxalin-4(5H)-one derivatives and their subsequent derivatization at the endocyclic amide nitrogen allows for the introduction of various functional groups, including benzyl groups. frontiersin.org This approach has been used to generate a library of compounds with diverse aromatic and heteroaromatic substituents. frontiersin.org

Synthesis of Schiff Base and Acylhydrazone Derivatives

The formation of Schiff bases and acylhydrazones represents a versatile method for the derivatization of the 1,2,4-triazole scaffold. These reactions typically involve the condensation of an amino-functionalized triazole with an aldehyde or a ketone, or a hydrazide-functionalized triazole with an aldehyde.

Numerous studies have reported the synthesis of novel Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives. epstem.nettandfonline.comnepjol.infofabad.org.tr For example, a series of Schiff bases were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-(4-methylbenzenesulfonyloxy)-benzaldehyde. tandfonline.com Similarly, Schiff bases of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol were prepared by condensation with various aromatic aldehydes. nepjol.info The synthesis of triazole-linked Schiff base derivatives has also been achieved by reacting 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde with aryl amines. epstem.net

Acylhydrazone derivatives are also readily accessible. Novel 1,2,4-triazole-acylhydrazones containing a quinazolin-4-one moiety were synthesized through the condensation of a triazole hydrazide with different aromatic aldehydes. sioc-journal.cn This strategy allows for the combination of multiple heterocyclic systems within a single molecule.

Below is a table summarizing the synthesis of Schiff base and acylhydrazone derivatives:

| Starting Triazole Derivative | Reagent | Product Type | Reference |

| 3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones | 3-(4-Methylbenzenesulfonyloxy)-benzaldehyde | Schiff Base | tandfonline.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | Schiff Base | nepjol.info |

| 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Aryl Amines | Schiff Base | epstem.net |

| 5-Substituted-4-amino-1,2,4-triazol-3-one | 4-Imidazole Carboxaldehyde | Schiff Base | fabad.org.tr |

| Triazole Hydrazide with Quinazolin-4-one | Aromatic Aldehydes | Acylhydrazone | sioc-journal.cn |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the most definitive method for determining the precise atomic arrangement of a crystalline solid. This technique has been applied to several derivatives of 1-benzyl-1H-1,2,4-triazol-5(4H)-one, providing invaluable insights into their molecular and supramolecular structures.

X-ray analysis of derivatives such as 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one and 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one has confirmed their fundamental molecular connectivity and provided detailed geometric parameters. researchgate.netiucr.orgnih.gov Studies show these compounds often crystallize in monoclinic or triclinic systems. researchgate.netiucr.orgasianpubs.orgasianpubs.org

Table 1: Crystallographic Data for 1-benzyl-1,2,4-triazol-5-one Derivatives

| Compound Name | Crystal System | Space Group | Cell Parameters | Ref. |

|---|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P2(1)/n | a = 8.1479 Å, b = 7.9177 Å, c = 25.774 Å, β = 92.976° | asianpubs.org |

| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | Monoclinic | P21/n | a = 4.6130 Å, b = 25.488 Å, c = 11.460 Å, β = 96.18° | iucr.org |

| 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one | Triclinic | P-1 | a = 8.6537 Å, b = 8.8026 Å, c = 16.2827 Å, α = 102.428°, β = 97.570°, γ = 104.398° | researchgate.net |

| 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P21/c | a = 7.4580 Å, b = 5.8006 Å, c = 25.2817 Å, β = 94.513° | nih.gov |

The solid-state architecture of these compounds is governed by a network of non-covalent interactions. In the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the packing is stabilized by very short intermolecular C—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions, along with weak π–π stacking between aromatic rings (centroid-to-centroid distance of 3.632 Å), create zigzag chains. iucr.orgnih.gov

In thione analogues, which contain a C=S bond instead of a C=O bond, N—H⋯S hydrogen bonds are a dominant feature, often forming inversion dimers that create characteristic R²₂(8) ring motifs. iucr.org These dimers can be further linked by other weak interactions, such as C—H⋯π or C—H⋯N bonds, into larger supramolecular chains or networks. iucr.orgnih.gov The presence of π-π stacking interactions is also noted in other derivatives, contributing to the formation of extensive three-dimensional networks. asianpubs.orgasianpubs.org

Table 2: Intermolecular Interactions in the Solid State of Derivatives

| Interaction Type | Description | Compound Example | Ref. |

|---|---|---|---|

| C—H⋯O Hydrogen Bonds | Link molecules into zigzag chains. | 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | iucr.orgnih.gov |

| N—H⋯S Hydrogen Bonds | Form inversion dimers with R²₂(8) motifs. | 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione | iucr.org |

| N—H⋯N Hydrogen Bonds | Connect inversion-related molecules into chains. | 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | nih.gov |

| π–π Stacking | Face-to-face stacking of aromatic rings stabilizes the crystal structure. | 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | asianpubs.org |

| C—H⋯π Interactions | Link adjacent dimeric units into supramolecular chains. | 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for structural elucidation in solution. ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks, respectively, while advanced 2D NMR techniques confirm the precise connectivity.

The ¹H-NMR spectrum provides a map of the different proton environments within a molecule. For derivatives of this compound, several characteristic signals are observed. The two protons of the benzylic methylene (B1212753) (CH₂) group typically appear as a singlet, with a chemical shift that varies depending on the specific substituents and the solvent used. For instance, in 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, this signal is at 3.81 ppm in DMSO-d₆. mdpi.com In another derivative, the CH₂ protons are observed at 4.91 ppm in CDCl₃. asianpubs.orgasianpubs.org The aromatic protons of the benzyl (B1604629) group and any other phenyl substituents typically resonate in the region of 6.9-8.3 ppm. mdpi.com

Table 3: Typical ¹H-NMR Chemical Shifts for Derivatives

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Example Compound | Ref. |

|---|---|---|---|---|

| Benzylic CH₂ | 3.81 - 5.63 | Singlet | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine | umich.edu | |||

| Aromatic CH | 6.92 - 8.29 | Multiplet | 5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Triazole NH | ~12.19 | Broad Singlet | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine | umich.edu |

| Thiol SH | ~12.91 - 14.01 | Singlet | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. In 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine, the benzylic CH₂ carbon is found at 52.81 ppm. umich.edu The carbons of the phenyl ring typically appear in the aromatic region between approximately 127 and 135 ppm. umich.edu The carbon atoms within the triazole ring itself have distinct chemical shifts, with the C=O or C=S carbon being particularly deshielded, appearing further downfield. For example, the triazole ring carbons in the aforementioned amine derivative are observed at 140.73, 152.10, and 157.41 ppm. umich.edu

Table 4: Typical ¹³C-NMR Chemical Shifts for Derivatives

| Carbon Environment | Typical Chemical Shift (ppm) | Example Compound | Ref. |

|---|---|---|---|

| Benzylic CH₂ | 52.81 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine | umich.edu |

| Aromatic C (Benzyl) | 127.92 - 135.04 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine | umich.edu |

| Triazole C (C=N type) | 140.73 - 157.41 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine | umich.edu |

For complex molecules where 1D NMR spectra may be crowded or ambiguous, advanced 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments.

COSY experiments identify protons that are spin-coupled, typically those on adjacent carbon atoms.

HSQC correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for a given C-H group.

HMBC is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular framework, for instance, by showing a correlation between the benzylic CH₂ protons and the triazole ring carbon to which the benzyl group is attached, thus confirming the site of substitution.

These advanced methods provide a rigorous confirmation of the molecular structure in solution, complementing the solid-state data from X-ray crystallography.

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a cornerstone for identifying the functional groups and understanding the bonding framework of a molecule. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound structure. The spectrum is characterized by several distinct absorption bands that confirm the presence of the triazolone core, the benzyl substituent, and their respective vibrational modes.

The most prominent feature in the FT-IR spectrum of a 1,2,4-triazol-5-one (B2904161) derivative is the sharp and intense absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is typically observed in the region of 1700–1750 cm⁻¹. tubitak.gov.trresearchgate.net The presence of a band for N-H stretching, often broad and appearing around 3200-3400 cm⁻¹, would indicate the prevalence of the oxo-form in the solid state. rsc.org

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, characteristic of the C-H bonds in the benzene (B151609) ring of the benzyl group.

Aliphatic C-H Stretching: Bands found just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.

C=C Aromatic Ring Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ region, which are characteristic of the phenyl ring.

N-N and C-N Stretching: Vibrations associated with the triazole ring structure typically appear in the fingerprint region, between 1000 cm⁻¹ and 1300 cm⁻¹.

The table below summarizes the expected FT-IR absorption bands and their corresponding functional groups for this compound, based on data from analogous compounds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Triazole Ring |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1750 - 1700 | C=O Stretch | Carbonyl (Triazolone Ring) |

| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl Ring) |

| 1300 - 1000 | C-N, N-N Stretch | Triazole Ring |

Note: The data presented is inferred from analyses of structurally similar 1,2,4-triazol-5-one derivatives.

Raman Spectroscopy Applications for Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to clearly show signals from the symmetric vibrations of the phenyl ring and the triazole core. While specific experimental data for the title compound is scarce, studies on related triazolone derivatives show that theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign Raman active modes. researchgate.net Key expected signals would include the ring breathing modes of the phenyl and triazole rings, as well as symmetric C-H stretching vibrations.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated systems and electronic transitions within the molecule, which are fundamental to understanding its photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Profile Analysis

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic and heterocyclic components. Phthalocyanines derived from triazol-5-one precursors exhibit typical electronic spectra with strong absorption regions. tubitak.gov.tr The spectrum of the title compound is expected to show absorptions in the UV region, typically below 350 nm.

These absorptions are primarily due to:

π → π* transitions: Occurring in the phenyl ring of the benzyl group and the conjugated system of the triazole ring. These are typically strong absorptions. Studies on related adamantane-containing triazole thiones show these transitions occur in the 200-300 nm range. nih.gov

n → π* transitions: Involving the non-bonding electrons on the nitrogen and oxygen atoms of the triazolone ring. These transitions are generally weaker and may be observed as shoulders on the main absorption bands.

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Phenyl Ring, Triazole Ring | 200 - 300 |

| n → π | C=O, C=N | 280 - 350 |

Note: The spectral range is an estimation based on data from various 1,2,4-triazole (B32235) derivatives. tubitak.gov.trnih.gov

Photoluminescence and Fluorescence Emission Characterization

The luminescence properties of 1,2,4-triazole derivatives are highly dependent on their specific structure and environment. While some complex triazole-containing systems are designed to be highly fluorescent, simple triazolones may exhibit weak or no fluorescence. The emission characteristics are governed by the nature of the lowest excited state and the efficiency of non-radiative decay pathways.

For this compound, any potential fluorescence would likely originate from the π-conjugated system. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). Factors such as molecular rigidity and the polarity of the solvent would significantly impact the fluorescence quantum yield. Studies on other heterocyclic systems suggest that increasing the rigidity of the structure can lead to enhanced emission intensity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₁N₃O) is 189 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z = 189. The fragmentation pattern would provide evidence for the different structural units. Based on the analysis of related compounds like 1-benzyl-1,2,4-triazole (B1617773), the following key fragments are anticipated:

m/z 91: This is an extremely common and often the base peak for benzyl-containing compounds. It corresponds to the formation of the stable tropylium (B1234903) cation ([C₇H₇]⁺) after the cleavage of the C-N bond connecting the benzyl group to the triazole ring.

[M-91]⁺: The loss of the benzyl group would result in a fragment corresponding to the triazolone ring at m/z 98.

Other fragments could arise from the cleavage of the triazole ring itself.

The table below outlines the predicted major fragments in the mass spectrum.

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 189 | [C₁₀H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 98 | [C₂H₂N₃O]⁺ | Loss of benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium cation (benzyl fragment) |

Note: The fragmentation pattern is predicted based on chemical principles and data from the closely related compound 1-benzyl-1,2,4-triazole.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), a direct comparison can be made with the theoretical values calculated from the proposed molecular formula, C₉H₉N₃O. This validation is crucial for confirming the purity and identity of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 61.06 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.13 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.74 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.04 |

| Total | 175.21 | 100.00 |

Note: The values in this table are theoretical and would be compared against experimental results from an elemental analyzer.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Electronic Distribution

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of nuclei with a nuclear spin quantum number (I) greater than 1/2. du.ac.in For this compound, the ¹⁴N nuclei (I=1) within the triazole ring are ideal candidates for NQR studies. The interaction between the nuclear electric quadrupole moment of the nitrogen atoms and the surrounding electric field gradient (EFG) provides detailed information about the charge distribution and bonding within the molecule. sohag-univ.edu.eg

The EFG at a nucleus is exquisitely sensitive to the molecular structure, including bond lengths, bond angles, and the nature of chemical bonds. Therefore, NQR can distinguish between different nitrogen environments within the triazole ring, such as the "pyrrolic" nitrogen (bonded to a hydrogen or, in this case, the benzyl group) and the "pyridinic" nitrogen atoms (involved in double bonds). mdpi.comsemanticscholar.org

While direct NQR data for this compound is not present in the available literature, studies on related triazole derivatives demonstrate the power of this technique. For example, ³⁵Cl NQR spectroscopy has been used to study the tautomerism and structure of 3,5-dichloro-1,2,4-triazole. mdpi.comsemanticscholar.orgresearchgate.net These studies show that complexation and protonation at the N(4) position of the triazole ring significantly affect the NQR frequency, reflecting changes in the electron-withdrawing properties of the ring. mdpi.comsemanticscholar.org Furthermore, theoretical calculations of the electric field gradients can complement experimental NQR data to provide a more complete picture of the electronic structure. researchgate.net

The application of ¹⁴N NQR spectroscopy to this compound would be expected to yield distinct resonance frequencies for the three nitrogen atoms in the ring, reflecting their unique chemical environments. These frequencies, along with the corresponding asymmetry parameters, would provide invaluable data on the electronic distribution and help to refine our understanding of the bonding and reactivity of this important heterocyclic compound.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1h 1,2,4 Triazol 5 4h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1-benzyl-1H-1,2,4-triazol-5(4H)-one and related triazole compounds. Various studies have employed DFT methods, often with the B3LYP functional and different basis sets like 6-31G(d,p), to explore the molecule's characteristics. researchgate.netdergipark.org.tr

Quantum Mechanical Optimization of Molecular Geometries

Theoretical calculations, particularly using DFT, have been instrumental in determining the optimized molecular geometry of this compound and its derivatives. These computational studies often precede experimental characterization to predict the most stable conformation of the molecule. dergipark.org.trirjweb.com The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations are frequently compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov For instance, in studies of similar triazole derivatives, the calculated geometric parameters using methods like B3LYP/6-311G+(d,p) have shown good agreement with experimental data. isres.org

The planarity of the triazole ring and the orientation of the benzyl (B1604629) group are key features determined through these optimizations. For example, in a related compound, the planarity of the triazole ring attached to a benzimidazole (B57391) ring was confirmed by computed dihedral angles of 0° or 180°. irjweb.com The molecular conformation is often stabilized by intramolecular hydrogen bonds, which can be identified and characterized through these computational models. researchgate.net

| Bond | Calculated (B3LYP/6-311G+(d,p)) | Experimental (X-ray) |

|---|---|---|

| C1-N2 | 1.3767 | - |

| C3-N2 | 1.3724 | - |

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Orbital Interactions)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comisres.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. irjweb.com

Computational studies on similar triazole derivatives have shown that the HOMO is often localized on the benzyl or phenyl rings, while the LUMO is typically found on the triazole ring. This distribution suggests that charge transfer can occur from the substituted rings to the triazole ring. isres.org This intramolecular charge transfer is a key factor in the molecule's potential bioactivity. irjweb.com The energies of these orbitals are also used to calculate various quantum chemical parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. isres.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.06 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com In MEP maps, different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents neutral potential regions. irjweb.com

For triazole derivatives, MEP analyses have shown that negative potential is often localized on the nitrogen and oxygen atoms of the triazole ring, indicating their role as potential sites for hydrogen bonding and electrophilic interactions. irjweb.comresearchgate.net Conversely, the hydrogen atoms of the benzyl group and the triazole ring often exhibit positive potential. irjweb.com These maps provide crucial insights into how the molecule might interact with other molecules and its biological targets. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stabilization Energy and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions, providing insights into the stabilization of a molecule. researchgate.netisres.org This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions. researchgate.net

Prediction and Comparison of Vibrational Frequencies with Experimental Data

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. dergipark.org.tracs.org The calculated vibrational frequencies are often scaled by an appropriate factor to improve their agreement with experimental data obtained from FT-IR and Raman spectroscopy. dergipark.org.tracs.org This comparison between theoretical and experimental spectra serves as a powerful tool for confirming the molecular structure and assigning specific vibrational modes to the observed spectral bands. researchgate.netdergipark.org.tracs.org

For various triazole derivatives, studies have shown a good correlation between the calculated and experimental vibrational frequencies, which validates the accuracy of the computational model used. researchgate.netisres.orgtandfonline.com The potential energy distribution (PED) analysis is often employed to provide a detailed assignment of the vibrational modes. bohrium.com

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-31G(d,p)) |

|---|---|---|

| N-H stretch | 3425 | 3430 |

| C=O stretch | 1705 | 1710 |

| C-N stretch | 1280 | 1285 |

Thermochemical Parameter Computations (e.g., Thermodynamic Stability)

Quantum chemical calculations can provide valuable information about the thermochemical properties of molecules, such as their thermodynamic stability. irjweb.combenthamdirect.com These computations can determine parameters like the total energy, enthalpy, and Gibbs free energy of a molecule at a given temperature. researchgate.net

By comparing the thermodynamic parameters of different isomers or conformers, the most stable form of the molecule can be identified. These calculations are also crucial for studying reaction mechanisms and predicting the feasibility and spontaneity of chemical reactions. For instance, in the study of antioxidant activity of some triazole derivatives, thermodynamic energies like enthalpies and free energies of reaction were calculated to understand the underlying mechanisms. researchgate.net

Prototropic Tautomerism Studies in 1,2,4-Triazolone Systems

Prototropic tautomerism, the migration of a proton between different positions in a molecule, is a fundamental characteristic of many heterocyclic systems, including 1,2,4-triazolones. researchgate.net This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity.

The 1,2,4-triazol-5-one (B2904161) ring can exist in several tautomeric forms due to the migration of a proton. For the parent ring, the primary tautomers are the 1H, 2H, and 4H forms, where the proton resides on the N1, N2, or N4 nitrogen atom, respectively. Additionally, a hydroxy tautomer (5-hydroxy-1H-1,2,4-triazole) can be formed through keto-enol tautomerization. For N-substituted derivatives like this compound, the possible tautomers involve the migration of the remaining N-H proton.

Computational methods are exceptionally well-suited to determine the geometries and relative energies of these tautomers. researchgate.net Theoretical studies on related triazolone systems consistently predict that the oxo (keto) forms are significantly more stable than the hydroxy (enol) tautomers. For example, in a study of 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO), the enol tautomers were found to be about 4 kcal/mol less stable at the MP2/6-311+G** level of theory. researchgate.net Calculations on various triazole derivatives have shown that the relative stability of the N-H tautomers depends on the substitution pattern on the ring. researchgate.net For many 1,2,4-triazol-3-one systems, the 1H,4H tautomers are predicted to be the most stable. researchgate.net

The following table presents illustrative data on the relative stability of tautomers for a related triazole system, 3-amino-1,2,4-triazole, showing how different computational methods predict their energy ordering in the gas phase.

| Tautomer | Relative Energy (kcal/mol) at 6-31G(HF) | Relative Energy (kcal/mol) at 6-31G(CCSD) |

| 1H-tautomer | 0.0 | 0.0 |

| 2H-tautomer | 0.5 | 0.1 |

| 4H-tautomer | 8.0 | 7.0 |

| (Data synthesized from a study on 3-amino-1,2,4-triazole for illustrative purposes). rsc.org |

The relative stability of tautomers can be significantly influenced by the surrounding environment, particularly the solvent. rsc.orgnih.gov A tautomer that is less stable in the gas phase may become the dominant form in a polar solvent if it has a larger dipole moment. Computational chemistry models this effect using implicit (or continuum) solvation models, where the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules.

The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model. researchgate.net In PCM, a cavity is created around the solute molecule, and the dielectric medium of the solvent polarizes in response to the solute's charge distribution. This polarization creates a reaction field that in turn interacts with the solute, leading to a lowering of its energy. The magnitude of this stabilization is generally proportional to the square of the solute's dipole moment; thus, more polar tautomers are stabilized to a greater extent in solvents with high dielectric constants. rsc.org

Studies on 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one using the PCM model in chloroform, methanol, and water showed that while the keto form remained the most stable in all cases, the energy barriers for tautomerization were affected by the solvent. researchgate.net For other heterocyclic systems, such as 3-amino-1,2,4-triazole, PCM calculations have predicted a change in the stability order of tautomers upon hydration, highlighting the critical role of solvent effects in determining tautomeric equilibria. rsc.org

Correlation of Theoretical Models with Experimental NMR and X-ray Data on Tautomerism

Theoretical and computational chemistry serve as powerful tools for elucidating the structural and electronic properties of heterocyclic compounds, including this compound. The study of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is particularly crucial for understanding the reactivity and biological interactions of 1,2,4-triazole (B32235) derivatives. Computational models, primarily based on Density Functional Theory (DFT), are instrumental in predicting the most stable tautomeric forms and correlating these predictions with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

For the broader class of 1,2,4-triazol-5(4H)-one derivatives, computational studies consistently show that the molecule predominantly exists in the oxo (or thione for corresponding sulfur analogs) tautomeric form rather than the hydroxy (or thiol) form. nih.gov This preference is often confirmed by single-crystal X-ray diffraction (XRD) analysis. For instance, in a study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, a compound with a similar core structure, XRD and DFT calculations both confirmed the molecule exists in the oxo form. nih.govresearchgate.net

The correlation between theoretical and experimental data is further solidified by comparing calculated NMR chemical shifts with those obtained experimentally. Quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR spectra. researchgate.net These theoretical spectra are then compared with experimental spectra recorded in solvents like DMSO-d₆. A strong correlation between the calculated and observed chemical shifts provides robust evidence for the proposed tautomeric form and molecular conformation in the solution state. In many 1,2,4-triazole derivatives, the calculated NMR values show good agreement with the experimental data, validating the computational models used. researchgate.netisres.org

Annular prototropic tautomerism is also a key feature of the 1,2,4-triazole ring system. Theoretical calculations can predict the relative stabilities of different annular tautomers (e.g., 1H, 2H, and 4H). In the gas phase, the 1H-tautomer of unsubstituted 1,2,4-triazole is generally found to be more stable. ncl.res.in However, the presence of substituents and the effects of the solvent or solid-state packing can alter this preference. acs.org For substituted 1,2,4-triazoles, X-ray crystallography is the definitive method to establish the tautomeric form in the solid state by precisely locating the position of the hydrogen atom on the triazole ring. researchgate.net For example, crystallographic analysis of 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one confirmed the location of the hydrogen atom, providing a clear picture of its solid-state structure. researchgate.net

The following table presents a conceptual comparison of how theoretical and experimental data are correlated for tautomer analysis in compounds related to this compound.

| Parameter | Theoretical Method | Experimental Method | Correlation Insights |

| Most Stable Tautomer | DFT Energy Calculations | X-ray Crystallography | Theoretical predictions of the lowest energy tautomer (oxo vs. hydroxy) are often confirmed by the solid-state structure determined by X-ray diffraction. nih.govresearchgate.net |

| ¹H NMR Chemical Shifts | GIAO/DFT | ¹H NMR Spectroscopy | Good linear correlation between calculated and experimental shifts validates the molecular structure and tautomeric form in solution. researchgate.net |

| ¹³C NMR Chemical Shifts | GIAO/DFT | ¹³C NMR Spectroscopy | Similar to ¹H NMR, a strong correlation supports the computational model and the assigned structure. researchgate.net |

| Annular Tautomerism | Relative Energy Calculations (DFT, MP2) | X-ray Crystallography, Solid-State NMR | Calculations predict the most stable annular tautomer (1H, 2H, or 4H), which is then verified by observing the proton position in the crystal lattice. ncl.res.inacs.org |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms that result from rotation about single bonds. Computational methods are essential for mapping the potential energy surface (PES) and identifying the most stable conformers (energy minima) and the transition states that separate them.

For molecules containing a benzyl group, a key conformational feature is the orientation of the phenyl ring relative to the rest of the molecule. In the case of this compound, rotation around the C-N bond connecting the benzyl group to the triazole ring gives rise to different conformers. DFT calculations are commonly used to perform a relaxed PES scan by systematically varying the relevant dihedral angles and calculating the corresponding energy. researchgate.net

Studies on related structures provide insight into the likely conformational preferences. For example, in the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring forms specific dihedral angles with the benzyl and tolyl rings, indicating a preferred, low-energy conformation in the solid state. nih.gov Similarly, analysis of 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one shows that the benzene (B151609) rings are nearly perpendicular to each other, and the triazole ring has a distinct orientation relative to the other rings. nih.gov

The energy landscape derived from these calculations reveals the relative stabilities of different conformers. The global minimum on the PES corresponds to the most stable conformation. The energy barriers between conformers determine the rate of interconversion. For a related benzyl-triazole derivative, conformational analysis using DFT/B3LYP methods helped identify the most stable conformer, which is crucial for understanding its structure-activity relationship. researchgate.net In another study involving a complex of a ligand containing a 1-benzyl-1H-1,2,3-triazol-4-yl moiety, the lowest-energy conformer obtained from DFT calculations was in good agreement with the structure determined by single-crystal X-ray diffraction. unimi.it

The table below conceptualizes the data obtained from a conformational analysis of a benzyl-triazole derivative.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformer Type | Description |

| 0° | High | Eclipsed (Transition State) | Steric hindrance between the phenyl ring and the triazole ring. |

| ~70° | 0.0 | Staggered (Global Minimum) | The most stable conformation with minimal steric repulsion. |

| 180° | Moderate | Eclipsed (Local Minimum/TS) | Another eclipsed or near-eclipsed conformation with higher energy. |

| ~290° | 0.0 | Staggered (Global Minimum) | Equivalent to the ~70° conformer. |

This table is a representative example based on typical conformational analyses of benzyl-substituted compounds.

Structure-Property Relationship Derivations from Theoretical Models

Theoretical models provide a bridge between the molecular structure of this compound and its macroscopic properties. By calculating various quantum chemical descriptors, it is possible to predict and rationalize the chemical reactivity, electronic properties, and potential biological activity of the molecule. These structure-property relationships are vital for designing new molecules with desired characteristics.

One of the most common applications of theoretical models is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. isres.orgresearchgate.net

These calculations can predict that charge transfer may occur from one part of the molecule to another, for instance, from a benzene ring to the triazole ring, which can be crucial for its mechanism of action in biological systems. isres.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For triazole derivatives, the nitrogen atoms of the triazole ring often show as regions of negative potential, indicating their role in coordinating with metal ions or forming hydrogen bonds. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure with biological activity. isres.org

The table below summarizes key theoretical descriptors and their implications for the properties of a molecule like this compound.

| Theoretical Descriptor | Calculation Method | Property Implication | Reference Insight |

| HOMO Energy | DFT (e.g., B3LYP) | Electron-donating ability; ionization potential. | Predicts regions susceptible to electrophilic attack. researchgate.net |

| LUMO Energy | DFT (e.g., B3LYP) | Electron-accepting ability; electron affinity. | Predicts regions susceptible to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP) | Chemical reactivity, kinetic stability, electronic transitions. | A smaller gap often correlates with higher reactivity. isres.org |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP) | Reactivity sites for electrophilic and nucleophilic attack. | Identifies electron-rich (e.g., N, O atoms) and electron-poor (e.g., H atoms) regions. researchgate.net |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. | Used in QSAR studies to correlate with biological interactions. isres.org |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. | Relates to the stability of the molecule. isres.org |

Reactivity, Reaction Mechanisms, and Chemical Transformations

Identification of Nucleophilic and Electrophilic Sites

A definitive experimental or computational analysis identifying the specific nucleophilic and electrophilic sites of 1-benzyl-1H-1,2,4-triazol-5(4H)-one is not present in the reviewed literature. Generally, for the 1,2,4-triazole (B32235) ring system, electrophilic substitution tends to occur at the nitrogen atoms due to their high electron density. nih.gov Conversely, the ring carbon atoms can be susceptible to nucleophilic attack under certain conditions. nih.gov However, without specific studies on the title compound, the influence of the benzyl (B1604629) and oxo substituents on the electronic distribution and reactivity of the triazole ring remains speculative.

Mechanistic Studies of Functional Group Interconversions

No mechanistic studies detailing the interconversion of functional groups for This compound were found. Research on related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been reported, but these focus on synthesis rather than the mechanistic pathways of functional group transformations. researchgate.net

Thermal Decomposition Pathways and Stability Analyses

While the thermal stability of various triazole derivatives has been a subject of interest, particularly for energetic materials researchgate.netrsc.orgacs.orgoptica.org, specific data on the thermal decomposition pathways and stability of This compound is absent. Studies on other N-heterocycle-stabilized compounds have shown that the thermal stability can be influenced by factors such as the nitrogen-to-carbon ratio and the nature of substituents. beilstein-journals.org For instance, some triazole derivatives exhibit high thermal stability with decomposition temperatures exceeding 300°C. rsc.org However, without direct experimental data (e.g., from thermogravimetric analysis or differential scanning calorimetry) for This compound , any discussion of its thermal behavior would be unfounded.

Photochemical Reaction Mechanisms

The photochemistry of triazoles is an active area of research, with studies reporting on the photochemical synthesis of 1,2,4-triazoles and the photoreactivity of various triazole derivatives. d-nb.inforsc.orghud.ac.uksemanticscholar.orgnih.gov These investigations often involve complex mechanisms, including the formation of triplet intermediates and biradicals. d-nb.infosemanticscholar.org However, no literature specifically addresses the photochemical reaction mechanisms of This compound .

Advanced Academic Applications and Supramolecular Interactions of 1,2,4 Triazolones

Supramolecular Chemistry and Self-Assembly

The self-assembly of 1,2,4-triazolone derivatives into organized supramolecular structures is driven by a combination of directional non-covalent interactions. The presence of the benzyl (B1604629) group, alongside the triazolone ring's hydrogen bond donors and acceptors, allows for the formation of complex and predictable patterns in the solid state. These interactions are crucial in creating well-defined molecular assemblies and functional architectures from individual molecular units. researchgate.net

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding, Electrostatic Interactions)

The crystal packing of benzyl-substituted 1,2,4-triazolones and their close analogs is stabilized by a diverse array of non-covalent forces. These interactions dictate the final supramolecular arrangement.

Hydrogen Bonding: This is a predominant interaction in the crystal structures of 1,2,4-triazolone derivatives. The triazolone ring itself contains both hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms). In the crystal structure of 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, molecules are linked by a combination of intermolecular N-H···O and N-H···N hydrogen bonds. nih.gov Similarly, thione analogs like 3-(adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione form inversion dimers through pairs of N-H···S hydrogen bonds. iucr.org In other derivatives, C-H···O and C-H···F interactions are also observed, contributing to the formation of chains and layers. csic.esnih.gov

| Compound/Derivative | Hydrogen Bond Type | Resulting Motif |

| 4-Benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one | N-H···O, N-H···N | Molecular linking |

| 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione | N-H···S | Inversion dimers |

| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | C-H···O | Zigzag chains |

| [Ag₂(VO₂F₂)₂(C₉H₉N₃)₄] | C-H···O, C-H···F | Linking ligands and anions |

π-π Stacking: The aromatic benzyl and triazole rings are frequently involved in π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. rsc.org In the case of 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, a weak π-π stacking interaction is noted between the benzene (B151609) ring of the aminobenzyl group and the triazole moiety, with a centroid-centroid distance of 3.7397 Å. nih.gov In related coordination polymers, interchain π-π stacking between pyridyl and triazole rings, with centroid-to-centroid distances of 3.5220 Å and 3.7555 Å, has been shown to bridge one-dimensional chains into two-dimensional supramolecular architectures. researchgate.net These interactions are also observed in rhenium(I) complexes with diphenyl-bi-(1,2,4-triazole) ligands, influencing the molecular geometry and packing. rsc.org

Halogen Bonding: When halogen atoms are introduced into the structure of 1,2,4-triazole (B32235) derivatives, halogen bonding can become a significant directional force in the crystal packing. dntb.gov.ua While not specifically detailed for 1-benzyl-1H-1,2,4-triazol-5(4H)-one itself, studies on related structures highlight its importance. For instance, in the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a variety of weak hydrogen and chalcogen bonds, along with unorthodox F···π contacts, cooperatively generate the supramolecular assembly. acs.orgnih.gov In other systems, such as cocrystals of anastrozole (B1683761) (a 1,2,4-triazole derivative) with 1,4-diiodotetrafluorobenzene, N···I halogen bonds are pivotal interactions. mdpi.com These examples underscore the potential for designing specific architectures using halogenated benzyl-1,2,4-triazolones.

Electrostatic Interactions: The distribution of electron density in the 1,2,4-triazolone ring is inherently non-uniform, creating distinct electrostatic potential. Molecular electrostatic potential (MEP) maps, calculated via density functional theory (DFT), reveal the electrophilic and nucleophilic sites on the molecule. nih.govrsc.org For derivatives like 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one, MEP maps show that the triazole nitrogen atoms possess electrophilic character, while other regions, like amine groups, have nucleophilic character. researchgate.net These electrostatic features are fundamental to understanding and predicting the non-covalent interactions, such as hydrogen bonding and anion recognition, that guide self-assembly. acs.orgresearchgate.net

Rational Design of Molecular Recognition Systems (e.g., Artificial Ion Receptors)

The well-defined arrangement of hydrogen bond donors and acceptors on the 1,2,4-triazole scaffold makes it an excellent candidate for the rational design of molecular recognition systems, such as artificial receptors for ions. The ability of the triazole ring to engage in specific, directional interactions allows for the creation of binding pockets for target species.

For example, the principles of anion binding have been demonstrated with ligands like 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole. In these systems, the interplay of hydrogen bonding and other non-covalent interactions facilitates the recognition and templating of various inorganic anions, leading to diverse supramolecular networks. scispace.com The chelation effect of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives towards transition metal ions is another key application. davidpublisher.com These derivatives can act as effective secondary antioxidants by forming stable complexes with metal ions like Fe²⁺, thereby reducing their redox potential and inhibiting the generation of reactive oxygen species. scispace.comdavidpublisher.com The design of fullerene-functionalized hosts containing iodotriazole units for ion-pair recognition further highlights the utility of this scaffold in creating sophisticated molecular receptors where halogen bonding plays a key role in anion binding. nih.gov

Fabrication of Supramolecular Assemblies and Functional Architectures

The directional non-covalent interactions discussed previously are harnessed to fabricate a variety of supramolecular assemblies with specific dimensionalities and properties. The self-assembly process can lead to structures ranging from simple dimers to complex three-dimensional networks.

For instance, derivatives of 1,2,4-triazol-5-one (B2904161) are known to form:

Inversion dimers through pairs of N-H···S hydrogen bonds. iucr.org

Zigzag chains stabilized by intermolecular C-H···O hydrogen bonds.

Two-dimensional layers and three-dimensional networks built from a combination of hydrogen bonding and π-π stacking interactions. researchgate.net

In coordination chemistry, a close analog, 1-benzyl-1H-1,2,4-triazole, has been used as a ligand to construct complex coordination polymers. In one case, it forms Ag-ligand chains that are linked by Keggin anions to create a "ladder" motif, which further connects into a 3D framework. rsc.org The versatility of the triazole ring allows for the creation of materials with interesting properties, such as coordination polymers that exhibit enhanced electrical conductivity due to significant interchain π-π stacking interactions. researchgate.net

Coordination Chemistry and Ligand Design Principles

The 1,2,4-triazole ring is a highly effective and versatile building block in coordination chemistry. tennessee.edu Its nitrogen atoms can act as donors to coordinate with a wide range of metal centers, making it a valuable component in the design of ligands for creating mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edumdpi.com

Chelation and Complexation Behaviors with Metal Centers

The 1,2,4-triazole moiety can act as a mono-, bi-, or tridentate ligand, often bridging multiple metal centers. bendola.com The specific coordination mode depends on the substituents on the triazole ring and the nature of the metal ion.

Derivatives of 1,2,4-triazol-5-one are known to chelate various transition metal ions. scispace.com For example, Schiff bases derived from 1,2,4-triazoles coordinate with Co(II), Ni(II), Cu(II), and Zn(II) through the azomethine nitrogen and a triazole ring nitrogen, resulting in complexes with octahedral or distorted octahedral geometries. tandfonline.com In a heterobimetallic silver(I)-vanadium(V) compound, 4-benzyl-4H-1,2,4-triazole ligands bridge two adjacent silver atoms as well as linking silver and vanadium centers. nih.gov The coordination environment around the Ag(I) cation is [AgN₃O], while the V(V) atom has a distorted trigonal–bipyramidal [VO₂F₂N] environment. nih.gov Tripodal ligands incorporating 1-benzyl-1,2,3-triazole units have been shown to form stable complexes with Mn, Ni, Co, and Zn, adopting geometries from trigonal prismatic to octahedral depending on the metal and ligand structure. worktribe.combohrium.com

Design of Ligands for Transition Metal Complexes

The modular nature of 1,2,4-triazoles allows for the systematic design of ligands to achieve specific structural and functional outcomes in transition metal complexes. nih.gov By modifying the substituents on the triazole ring, chemists can tune the steric and electronic properties of the ligand, thereby influencing the geometry, dimensionality, and properties of the resulting metal complex. mdpi.com

A compelling example is the use of isomeric benzyl-1H-triazole ligands. A study using 1-benzyl-1H-(1,2,4)triazole (2-btz) and 1-benzyl-1H-(1,3,4)triazole (3-btz) demonstrated that subtly tuning the position of one nitrogen atom in the ligand backbone leads to dramatically different structures. With Cu²⁺ ions, the 2-btz ligand formed mono-nuclear [Cu(2-btz)₄]²⁺ subunits, which linked Mo₈O₂₆ anions into a 3D structure. In contrast, the 3-btz ligand yielded a linear tri-nuclear cluster, [Cu₃(3-btz)₈(H₂O)₄]⁶⁺. rsc.org This highlights how minor modifications to the triazole ligand can be a powerful tool for controlling the assembly of complex polynuclear metal clusters. rsc.org This principle is central to the design of functional materials like MOFs, where triazoles are used as linkers to create porous frameworks with applications in gas storage and catalysis. tennessee.edu

Chemo- and Luminescence Sensing of Metal Cations

The 1,2,4-triazole scaffold is a prominent structural motif in the design of chemosensors for metal cations. nanobioletters.com These sensors typically operate through fluorescence or colorimetric changes upon selective binding to a target ion. The nitrogen atoms within the triazole ring act as effective coordination sites for metal ions. nanobioletters.commdpi.com This interaction can alter the electronic properties of the molecule, leading to a detectable photophysical response, such as fluorescence quenching or enhancement. mdpi.comnih.gov

While research specifically on this compound as a sensor is not extensively documented, the principles are well-established through studies of its derivatives. For instance, a novel nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivative has been synthesized and shown to be a highly selective and sensitive fluorescent probe for the detection of iron(III) ions (Fe³⁺). nih.gov This sensor exhibited a rapid response (within 5 seconds) and a low detection limit of 0.82 μM. nih.gov The mechanism involves the specific binding of Fe³⁺ to the probe, which leads to fluorescence quenching. nih.gov

In other studies, triazole-based sensors have demonstrated high selectivity for other environmentally and biologically significant ions.

A sensor incorporating a triazole-substituted acridinedione derivative was developed for the dual-channel detection of Cu²⁺ (fluorescence enhancement) and Fe³⁺ (fluorescence quenching). nih.gov

Chalcone-1,2,3-triazole hybrids have been synthesized for the selective detection of Co(II) and Cu(II) ions. rsc.org

Researchers have also developed triazole derivatives for sensing Hg²⁺, with one sensor achieving a very low detection limit of 610 nM. nanobioletters.com

The general mechanism for this sensing ability often involves a process known as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the unbound state, the sensor might have low fluorescence due to a PET process. Upon binding a metal cation, this process is inhibited, leading to a "turn-on" of fluorescence. Conversely, binding to paramagnetic ions like Cu²⁺ or Fe³⁺ can quench fluorescence through energy or electron transfer mechanisms. researchgate.net The design of these sensors often involves integrating the triazole core with a fluorophore, where the triazole acts as the binding unit and the fluorophore provides the signaling output. researchgate.net

Catalytic Applications in Organic Synthesis

Role as Organocatalysts (if applicable)

While direct application of this compound as an organocatalyst is not prominent in the literature, derivatives of the 1,2,4-triazole scaffold have been successfully employed in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions.

A notable example involves novel organocatalytic systems based on a (S)-proline derivative containing a 1,2,4-triazole moiety, specifically (2S)-[5-(benzylthio)-4-phenyl-(1,2,4-triazol)-3-yl]-pyrrolidine. mdpi.com These catalysts, when supported on mesoporous silica, have proven to be efficient and reusable in asymmetric aldol (B89426) reactions between ketones and aldehydes, producing the desired products in excellent yields with moderate stereoselectivities. mdpi.com The solid-supported nature of these catalysts simplifies product purification and allows for catalyst recycling with minimal loss of activity over multiple cycles. mdpi.com

Ligands in Metal-Catalyzed Reactions

The 1,2,4-triazole ring system is a versatile and widely used ligand in coordination chemistry and metal-catalyzed reactions. isres.org The nitrogen atoms of the triazole ring can coordinate to a variety of metal centers, enabling the formation of stable and catalytically active complexes. isres.org These complexes find use in a range of important organic transformations.

Although specific catalytic applications using this compound as a ligand are not extensively detailed, related triazole derivatives have shown significant promise. For instance, copper-catalyzed systems are frequently used for the synthesis of 1,2,4-triazole derivatives themselves, highlighting the strong interaction between copper and the triazole framework. organic-chemistry.org

Furthermore, 1,2,4-triazoles can be precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals like palladium, copper, and rhodium. These metal-NHC complexes are highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental for forming carbon-carbon bonds.

Photophysical Phenomena and Optoelectronic Research

Investigations into Luminescence and Fluorescence Properties

Derivatives of 1,2,4-triazole are a subject of intense research due to their promising luminescent and fluorescent properties, which are crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). nih.govmdpi.com The photophysical properties of these compounds, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are highly dependent on their molecular structure. nih.gov

Specifically, the introduction of extended π-conjugated systems to the 4H-1,2,4-triazole core has been shown to produce highly luminescent materials. nih.gov For example, a series of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, synthesized via Suzuki cross-coupling reactions, displayed strong fluorescence with high quantum yields. mdpi.com The nature of the substituents and the length of the conjugated system can be tailored to tune the emission color and efficiency. nih.gov

One study on novel s-tetrazine derivatives bearing a 4H-1,2,4-triazole scaffold found that the resulting compounds were highly luminescent, with one derivative exhibiting a fluorescence quantum yield close to 1. mdpi.com Another study on a silver(I) cluster with 3-benzyl-4-phenyl-1,2,4-triazol-5-thiol noted that complexation with the metal ion resulted in changes to the emission spectra compared to the free ligand. mdpi.com

The table below summarizes the photophysical properties of selected 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles, demonstrating the influence of substituents on their luminescent behavior.

| Compound ID | R¹ Substituent | R² Substituent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| 5a | Ethyl | 4-(N,N-diphenylamino) | 362 | 417 | 0.89 |

| 5b | Ethyl | Naphthalen-1-yl | 305 | 370 | 0.87 |

| 5c | Ethyl | Thianthren-2-yl | 338 | 390 | 0.93 |

| 5d | Ethyl | 9-Ethyl-9H-carbazol-3-yl | 344 | 393 | 0.92 |

| 6a | Propyl | 4-(N,N-diphenylamino) | 361 | 415 | 0.89 |

| 6b | Propyl | Naphthalen-1-yl | 305 | 370 | 0.88 |

| Data sourced from a study on 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.com |

Understanding Excitation and Emission Mechanisms

The luminescence in 1,2,4-triazole derivatives originates from the decay of electronically excited states, a process known as photoluminescence, which encompasses fluorescence and phosphorescence. fsu.edu The absorption of a photon promotes the molecule to an excited state. The subsequent emission of a photon as the molecule returns to its ground state is observed as fluorescence. fsu.edu

For many fluorescent triazole derivatives, the mechanism of fluorescence is governed by n→π* and π→π* electronic transitions. nih.govmdpi.com The presence of nitrogen atoms with lone pairs of electrons in the triazole ring allows for n→π* transitions, while the aromatic π-system facilitates π→π* transitions. nih.govacs.org The specific nature of the substituents and the extent of conjugation in the molecule determine the energy levels of the molecular orbitals and, consequently, the absorption and emission wavelengths. nih.gov